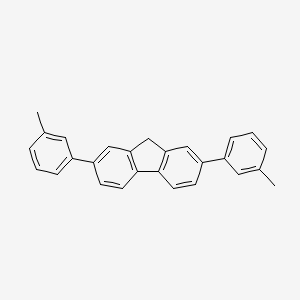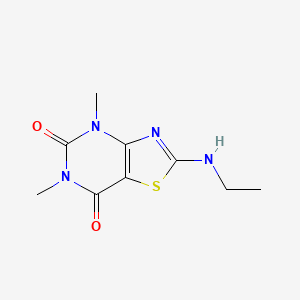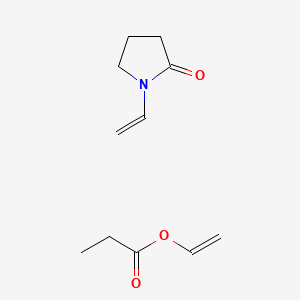
Pyridine, 2-(N-(2-diethylaminoethyl)-N-octylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-(N-(2-diethylaminoethyl)-N-octylamino)- is a complex organic compound that belongs to the class of pyridine derivatives. Pyridine itself is a basic heterocyclic organic compound with the chemical formula C₅H₅N. The compound is characterized by the presence of a pyridine ring substituted with a diethylaminoethyl and an octylamino group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(N-(2-diethylaminoethyl)-N-octylamino)- typically involves multi-step organic reactions. One common method is the alkylation of pyridine with 2-diethylaminoethyl chloride, followed by the introduction of the octylamino group through nucleophilic substitution. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The reactions are usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Solvent extraction and purification techniques such as recrystallization or chromatography are employed to isolate the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-(N-(2-diethylaminoethyl)-N-octylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, pyridine N-oxides, and reduced pyridine compounds. These products can have different physical and chemical properties, making them useful in various applications.
Scientific Research Applications
Pyridine, 2-(N-(2-diethylaminoethyl)-N-octylamino)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that can be studied for their catalytic properties.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications includes studies on its activity as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of Pyridine, 2-(N-(2-diethylaminoethyl)-N-octylamino)- involves its interaction with molecular targets such as enzymes and receptors. The diethylaminoethyl and octylamino groups can enhance the compound’s ability to bind to specific sites on proteins, influencing their activity. This binding can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound, which is simpler in structure and lacks the additional amino groups.
2-Dimethylaminopyridine: A derivative with a dimethylamino group instead of the diethylaminoethyl and octylamino groups.
Pyridazine: A similar heterocyclic compound with two nitrogen atoms in the ring.
Uniqueness
Pyridine, 2-(N-(2-diethylaminoethyl)-N-octylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both diethylaminoethyl and octylamino groups enhances its solubility in organic solvents and its ability to interact with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
23846-00-6 |
|---|---|
Molecular Formula |
C19H35N3 |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
N,N-diethyl-N'-octyl-N'-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C19H35N3/c1-4-7-8-9-10-13-16-22(18-17-21(5-2)6-3)19-14-11-12-15-20-19/h11-12,14-15H,4-10,13,16-18H2,1-3H3 |
InChI Key |
MVTPMRASRXORIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCN(CC)CC)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14695540.png)
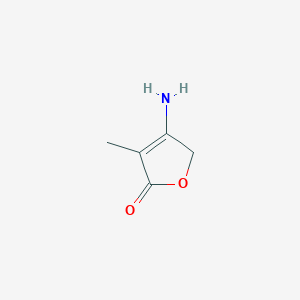
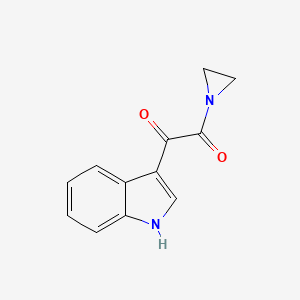
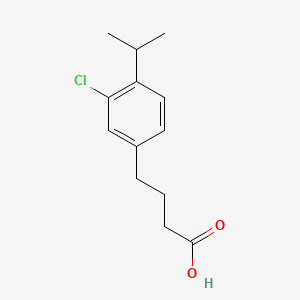
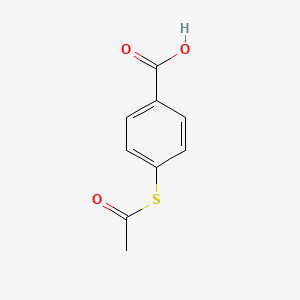
![4-[Bis(sulfanyl)methylidene]-2,3-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14695565.png)
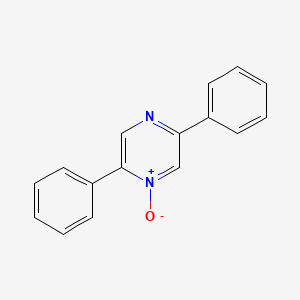
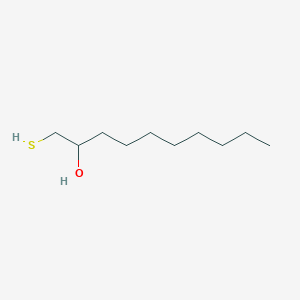
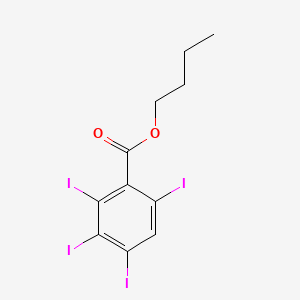
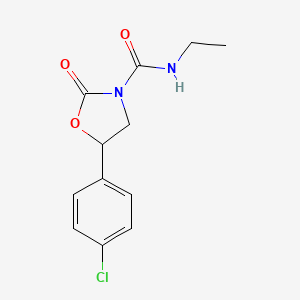
![3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one](/img/structure/B14695586.png)
